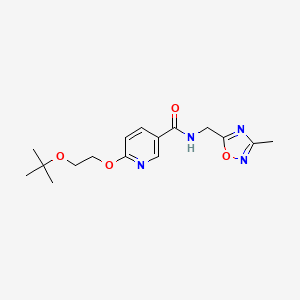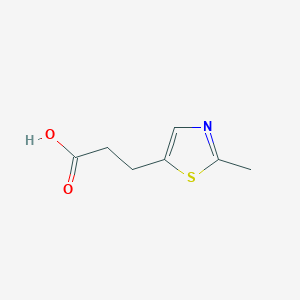
1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its form, molecular weight, and hazard classifications. For instance, “3-(4-Methylpiperazin-1-yl)propan-1-ol” is a solid with a molecular weight of 158.24 . It has a hazard classification of Eye Irrit. 2 and is classified as non-combustible solids .Aplicaciones Científicas De Investigación
Boron-Containing Antibiotics
One study described the pharmacokinetics and metabolism of a novel boron-containing antibiotic, demonstrating its potential for treating serious Gram-negative infections. This research highlights the utility of boron-containing compounds in antibiotic development, which could indirectly suggest research avenues for similarly structured chemicals (Bowers et al., 2013).
Chemical Toxicity and Environmental Impact
Another study focused on the effects of dioxins, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), on cancer, heart disease, and diabetes in workers exposed to these chemicals. Such research underlines the importance of studying the environmental and health impacts of chemical exposure, which could be relevant for evaluating the safety of various chemicals, including the one (Steenland et al., 1999).
Serotonin Receptor Agonists
Research involving the serotonin receptor agonist meta-chlorophenylpiperazine (mCPP) has been used to study its effects on cerebral blood flow in obsessive-compulsive disorder (OCD) and controls. This indicates the role of certain chemicals in neurological research, particularly in understanding neurotransmitter function and its impact on disorders (Pian et al., 1998).
Safety and Hazards
The safety and hazards of a compound refer to the potential risks it poses to health and the environment. “3-(4-Methylpiperazin-1-yl)propan-1-ol” has a hazard statement of H319, indicating that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, suggesting that if it gets in the eyes, one should rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
1-butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2.2ClH/c1-3-4-9-16-11-12(15)10-14-7-5-13(2)6-8-14;;/h12,15H,3-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVABLXTZQTXHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2925704.png)



![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2925709.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2925710.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B2925718.png)

![2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide](/img/structure/B2925720.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925721.png)

